Ibuprofen ethyl, (R)-

Pharmacology Enzymology Chiral Drug Development

Ibuprofen ethyl, (R)-, designated by CAS 153153-85-6 and UNII OTH6KTY76S, is the (R)-enantiomer of ibuprofen ethyl ester. This chiral compound serves a critical role as a research tool and reference standard for investigating stereoselective pharmacokinetics, enzymatic resolution, and the development of enantiopure pharmaceutical agents.

Molecular Formula C15H22O2
Molecular Weight 234.33
CAS No. 153153-85-6
Cat. No. B3048035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuprofen ethyl, (R)-
CAS153153-85-6
Molecular FormulaC15H22O2
Molecular Weight234.33
Structural Identifiers
SMILESCCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C
InChIInChI=1S/C15H22O2/c1-5-17-15(16)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3/t12-/m1/s1
InChIKeyHXTFUVWJFLDLJP-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Ibuprofen Ethyl Ester (CAS 153153-85-6): Chiral Ester for Enantioselective Research & Biocatalysis


Ibuprofen ethyl, (R)-, designated by CAS 153153-85-6 and UNII OTH6KTY76S, is the (R)-enantiomer of ibuprofen ethyl ester [1]. This chiral compound serves a critical role as a research tool and reference standard for investigating stereoselective pharmacokinetics, enzymatic resolution, and the development of enantiopure pharmaceutical agents. Unlike its (S)-counterpart, which is the active COX inhibitor, the (R)-isomer exhibits negligible direct anti-inflammatory activity, making it essential for understanding the chiral inversion and metabolic fate of ibuprofen prodrugs [2][3].

Why Generic (R)-Ibuprofen Ethyl Ester Substitution is Scientifically Unjustified


The use of a racemic mixture or the incorrect enantiomer of ibuprofen ethyl ester as a substitute for (R)-Ibuprofen ethyl (CAS 153153-85-6) is scientifically unsound due to profound differences in biological activity and metabolic fate. (S)-Ibuprofen is approximately 160-fold more potent as a COX inhibitor in vitro compared to the (R)-enantiomer [1]. Furthermore, the (R)-isomer is a substrate for unidirectional chiral inversion in vivo, with approximately 68% of an oral dose being converted to the active (S)-form, a process that varies between individuals and species [2]. Substituting the pure (R)-enantiomer with a racemate or its antipode introduces uncontrolled variables in enantioselective studies, confounding data on pharmacokinetics, toxicity, and enzyme kinetics [3].

Quantitative Evidence for Selecting (R)-Ibuprofen Ethyl Ester (CAS 153153-85-6) Over Analogs


COX-2 Inhibitory Activity: (R)-Ibuprofen vs. (S)-Ibuprofen

The (R)-enantiomer of ibuprofen is almost completely inactive as an inhibitor of the COX-2 isozyme compared to the (S)-enantiomer. This fundamental difference in target engagement is critical for studies where COX-2 inhibition must be avoided or controlled [1].

Pharmacology Enzymology Chiral Drug Development

Plasma Hydrolysis Rate: (R)-Ester vs. (S)-Ester Prodrugs

In 80% human plasma, the (R)-isomer of ibuprofen ethyl ester is hydrolyzed significantly faster than the corresponding (S)-isomer. This stereoselective hydrolysis dictates the rate of active drug release and is a key differentiator for prodrug development [1].

Pharmacokinetics Prodrug Design Enantioselective Metabolism

Chiral Recognition for Enzymatic Resolution Processes

The (R)-ibuprofen ethyl ester serves as a key substrate for evaluating the enantioselectivity of novel lipases. For instance, an immobilized thermophilic lipase (ELT) from *Rhodothermus marinus* demonstrated an enantioselective ratio (E) of 3.0 towards the hydrolysis of the racemic ester, preferentially leaving the (R)-ester intact [1].

Biocatalysis Enzyme Engineering Chiral Separation

Validated Application Scenarios for (R)-Ibuprofen Ethyl Ester (CAS 153153-85-6)


Enzymatic Resolution and Biocatalyst Screening

This compound is the preferred substrate for developing and benchmarking enantioselective lipases and esterases. Its use as a model substrate allows for the quantification of enzyme performance (e.g., enantioselective ratio, E-value) and process optimization for the kinetic or dynamic kinetic resolution of racemic ibuprofen esters into the pure (S)-enantiomer [1][2].

Pharmacokinetic Studies of Chiral Inversion

As a pure enantiomer, (R)-Ibuprofen ethyl ester is indispensable for *in vitro* and *in vivo* studies that track the unidirectional chiral inversion of the (R)- to the active (S)-enantiomer. This research is fundamental to understanding the pharmacology of racemic ibuprofen and developing formulations with improved efficacy and safety profiles [3].

Prodrug Hydrolysis and Formulation Development

The compound serves as a crucial reference standard for evaluating the stereoselective hydrolysis of ester prodrugs in biological matrices like plasma and tissue homogenates. This application is vital for designing prodrugs with tailored release kinetics, as the (R)-ester demonstrates a distinct, often faster, hydrolysis rate compared to its (S)-counterpart [4].

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